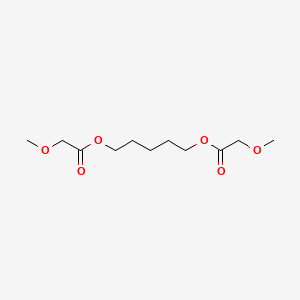![molecular formula C18H31N3O B14007582 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide CAS No. 7475-80-1](/img/structure/B14007582.png)
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dimethylamino groups and a phenylpentanamide backbone.
Preparation Methods
The synthesis of 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide involves several steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable phenylpentanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Properties
CAS No. |
7475-80-1 |
|---|---|
Molecular Formula |
C18H31N3O |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-20(2)14-8-12-18(17(19)22,13-9-15-21(3)4)16-10-6-5-7-11-16/h5-7,10-11H,8-9,12-15H2,1-4H3,(H2,19,22) |
InChI Key |
QVWUXQIAJGHAOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


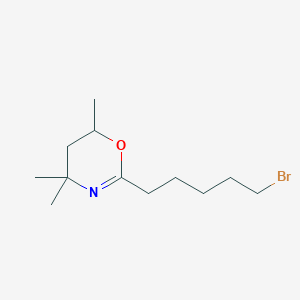

![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
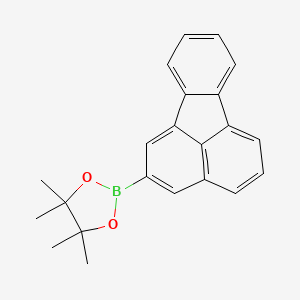
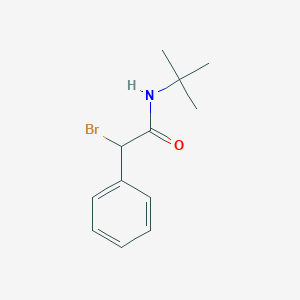

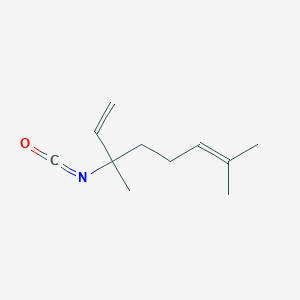
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
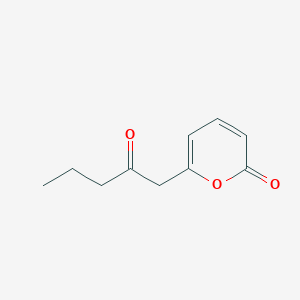
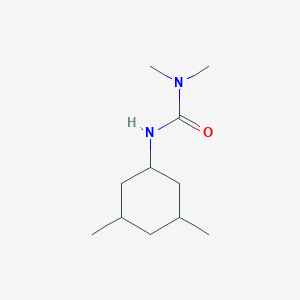
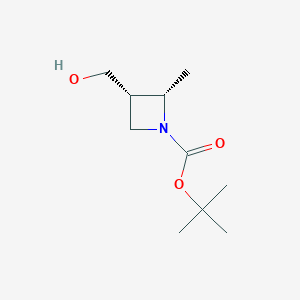
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
